5-Ethynyl-2-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDAICHQULLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669735 | |
| Record name | 5-Ethynyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-58-8 | |
| Record name | 5-Ethynyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethynyl-2-fluoroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Chemistry
5-Ethynyl-2-fluoroaniline is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique molecular architecture, featuring an aniline moiety, a fluorine atom, and an ethynyl group, offers a confluence of chemical properties that make it a highly versatile and valuable building block. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates[1]. The amino group serves as a key handle for a wide array of chemical transformations, including amide bond formation and diazotization. The terminal alkyne functionality is particularly notable for its participation in powerful coupling reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the construction of complex molecular scaffolds[2][3].
Molecular Structure and Physicochemical Properties
The structure of this compound combines the electron-donating character of the amino group with the electron-withdrawing nature of the fluorine atom and the linear, rigid geometry of the ethynyl group. This substitution pattern dictates the molecule's reactivity and physical properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Basis of Estimation |
| Molecular Formula | C₈H₆FN | Calculated |
| Molecular Weight | 135.14 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from analogous compounds like 4-ethynylaniline[4] |
| Melting Point | Not available (predicted to be a low-melting solid) | Inferred from 5-Bromo-2-fluoroaniline (27 °C)[5] and 4-ethynylaniline (98-102 °C)[3] |
| Boiling Point | Not available | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Slightly soluble in water. | Inferred from general properties of anilines and alkynes |
| pKa (of conjugate acid) | ~2.5 - 3.0 | Estimated based on the pKa of 2-fluoroaniline (~3.2)[6], with slight reduction due to the ethynyl group |
Synthesis of this compound
The most direct and efficient route to synthesize this compound is through a palladium-catalyzed Sonogashira coupling reaction. This well-established methodology involves the cross-coupling of a vinyl or aryl halide with a terminal alkyne. In this case, the commercially available 5-Bromo-2-fluoroaniline serves as the ideal aryl halide precursor.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process if a protected alkyne such as trimethylsilylacetylene (TMSA) is used, which is common to avoid self-coupling of the terminal alkyne. This is followed by a straightforward deprotection step.
Caption: Proposed synthesis of this compound via Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on standard Sonogashira reaction conditions. Optimization may be required.
Materials:
-
Trimethylsilylacetylene (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.04 - 0.10 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Bromo-2-fluoroaniline, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base (TEA or DIPEA).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.
-
Slowly add trimethylsilylacetylene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate product, 2-Fluoro-5-((trimethylsilyl)ethynyl)aniline, by column chromatography on silica gel.
Detailed Experimental Protocol: Deprotection of the TMS Group
Materials:
-
2-Fluoro-5-((trimethylsilyl)ethynyl)aniline (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
Procedure (using K₂CO₃):
-
Dissolve the TMS-protected aniline in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and if necessary, purify the final product, this compound, by column chromatography or recrystallization.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized this compound is crucial. The following are the expected spectroscopic signatures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. - A sharp singlet for the terminal alkyne proton (1H, ~3.0-3.5 ppm). - A broad singlet for the amine protons (2H), which may be exchangeable with D₂O. |
| ¹³C NMR | - 6 distinct aromatic carbon signals. The carbon attached to fluorine will show a large ¹JCF coupling constant. - 2 signals for the alkyne carbons (~80-90 ppm). |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |
| IR Spectroscopy | - A sharp, weak absorption for the C≡C-H stretch (~3300 cm⁻¹). - A medium absorption for the C≡C stretch (~2100-2150 cm⁻¹). - Two absorptions for the N-H stretching of the primary amine (~3350-3500 cm⁻¹). - C-F stretching absorption (~1200-1300 cm⁻¹). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 135. |
Reactivity and Applications in Drug Discovery and Materials Science
The three functional groups of this compound can be addressed with high selectivity, making it a powerful intermediate for building molecular complexity.
Caption: Key reaction pathways for this compound.
-
Medicinal Chemistry: The molecule can be used as a key building block for synthesizing libraries of compounds for high-throughput screening. The ethynyl group is a common feature in many kinase inhibitors, where it can form covalent bonds with cysteine residues in the active site. The 2-fluoroaniline moiety is present in various approved drugs and can improve pharmacokinetic properties[1].
-
Materials Science: The rigid, linear nature of the ethynyl group makes this compound a candidate for the synthesis of conjugated polymers and organic electronic materials[2]. The amino group allows for incorporation into polyamides or polyimides, potentially conferring unique thermal or electronic properties.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety profile can be inferred from its precursor, 5-Bromo-2-fluoroaniline, and analogous compounds.
-
Hazards: Based on 5-Bromo-2-fluoroaniline, the compound is likely harmful if swallowed, in contact with skin, or if inhaled[5][7]. It may cause skin and serious eye irritation[4]. Aromatic amines are often toxic and can be absorbed through the skin.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation[5]. It is likely sensitive to air and light.
Conclusion
This compound represents a potent and versatile chemical tool for researchers in drug discovery and materials science. Although not commercially available, its synthesis is readily achievable through robust and well-documented methods like the Sonogashira coupling. By understanding its predicted properties, spectroscopic characteristics, and orthogonal reactivity, scientists can effectively utilize this building block to construct novel and complex molecules with tailored functions. As with any uncharacterized chemical, appropriate safety precautions are paramount during its synthesis and handling.
References
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LookChem. (n.d.). 5-Ethyl-2-fluoroaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline (CAS 6052-15-9). Retrieved from [Link]
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PubChem. (n.d.). 4-Ethynylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 4-Ethynylaniline (CAS 14235-81-5): Properties and Synthesis Insights. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of oligomeric anilines. Retrieved from [Link]
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Introduction: The Strategic Value of 5-Ethynyl-2-fluoroaniline
An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2-fluoroaniline
This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its trifunctional nature—possessing an aromatic amine, a fluorine substituent, and a terminal alkyne—offers a versatile scaffold for the synthesis of complex molecules. The aniline moiety provides a nucleophilic center and a handle for forming amides or participating in various coupling reactions. The fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through specific electronic interactions.[1] The terminal ethynyl group is a premier functional handle for "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and further cross-coupling reactions, making it indispensable for constructing elaborate molecular architectures.
Aniline derivatives are foundational in drug discovery, though their metabolic stability can be a concern.[2] The strategic placement of fluorine and the introduction of the ethynyl group on the aniline scaffold create a synthon that balances reactivity with improved pharmacological properties. This guide provides a detailed exploration of the predominant synthetic pathways to this compound, with a primary focus on the robust and widely adopted Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the critical causality behind procedural choices to ensure both scientific accuracy and practical applicability for researchers and drug development professionals.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical retrosynthetic analysis of this compound simplifies the synthetic challenge by disconnecting the molecule at its most synthetically accessible bonds. The most apparent and strategic disconnection is at the carbon-carbon triple bond, a transformation readily achieved via palladium-catalyzed cross-coupling chemistry. This leads back to two key precursors: a halogenated 2-fluoroaniline and an acetylene source.
Caption: Retrosynthetic pathway for this compound.
This analysis identifies 5-bromo-2-fluoroaniline as an ideal aryl halide partner due to its commercial availability and optimal reactivity in Sonogashira reactions. For the alkyne partner, trimethylsilylacetylene (TMSA) is the preferred reagent over acetylene gas, offering superior safety and handling characteristics. This choice necessitates a two-step process: the initial coupling followed by a deprotection step to reveal the terminal alkyne.
The Core Pathway: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is the cornerstone method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3] It involves the coupling of an aryl or vinyl halide with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes in the presence of a base.[3]
Mechanistic Insights: The Dual Catalytic Cycle
The reaction proceeds through two interconnected catalytic cycles. The primary palladium cycle drives the cross-coupling, while the copper cycle facilitates the activation of the alkyne.
-
Palladium Cycle (Pd⁰/Pd²⁺):
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (5-bromo-2-fluoroaniline), forming a Pd(II) complex.
-
Transmetalation: The copper(I) acetylide, generated in the concurrent cycle, transfers the acetylenic ligand to the Pd(II) complex. This is often the rate-determining step.[3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne (trimethylsilylacetylene).
-
Deprotonation: The amine base deprotonates the alkyne, facilitated by its increased acidity upon coordination to the copper, forming the crucial copper(I) acetylide intermediate.
-
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Precursor Synthesis: Securing the Starting Materials
Synthesis of 5-Bromo-2-fluoroaniline
The most common laboratory-scale synthesis of 5-bromo-2-fluoroaniline involves the reduction of the corresponding nitro compound, 4-bromo-1-fluoro-2-nitrobenzene.
-
Method 1: Reduction with Iron: A mixture of powdered iron and a proton source like ammonium chloride in an ethanol/water solvent system is a classic, cost-effective method. The reaction is heated to reflux and monitored until the starting material is consumed.[4]
-
Method 2: Catalytic Hydrogenation: An alternative involves the hydrogenation of the nitro group using a catalyst such as Raney nickel in a solvent like methanol.[5][6] This method is often cleaner but requires specialized hydrogenation equipment.
Upon completion, a standard aqueous workup followed by extraction and purification yields the desired aniline precursor.[4]
Detailed Experimental Protocols
This synthesis is best performed as a two-step sequence: the Sonogashira coupling to install the protected alkyne, followed by in-situ or subsequent deprotection.
Step 1: Synthesis of 2-Fluoro-5-((trimethylsilyl)ethynyl)aniline
Caption: Two-step workflow for the synthesis of this compound.
Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoroaniline (1.0 eq). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0-3.0 eq) are added via syringe. The mixture is stirred until the aniline is fully dissolved.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq) are added to the solution. The mixture is degassed for another 5 minutes.[7]
-
Alkyne Addition: Trimethylsilylacetylene (1.1-1.2 eq) is added dropwise via syringe.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove catalyst residues. The filtrate is concentrated under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with water and brine.[8]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the TMS-protected intermediate.
Step 2: Deprotection to this compound
Methodology:
-
Reaction Setup: The purified 2-fluoro-5-((trimethylsilyl)ethynyl)aniline is dissolved in methanol.
-
Base Addition: Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) is added to the solution.
-
Reaction: The mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.
-
Work-up: Once the reaction is complete, the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Isolation: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound. Further purification is typically not required if the starting material was pure.
Data Summary and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and a characteristic singlet for the acetylenic proton (-C≡CH). |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.[9] |
| ¹³C NMR | Resonances for the aromatic carbons and the two distinct sp-hybridized carbons of the alkyne. |
| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass of C₈H₆FN. |
Combining data from both NMR and MS provides a high degree of confidence in the structural assignment of the synthesized compound.[10]
Safety and Handling Considerations
-
Palladium Catalysts: Palladium catalysts, particularly when finely divided, can be pyrophoric and should be handled in an inert atmosphere.[11] Avoid exposure to air, especially for dry catalysts.[11]
-
Trimethylsilylacetylene (TMSA): TMSA is a highly flammable liquid and vapor.[12][13][14] All handling should be performed in a well-ventilated fume hood, away from ignition sources.[12][13][14] Use non-sparking tools and ensure equipment is properly grounded.[13][14]
-
Solvents and Reagents: Anhydrous solvents and amine bases like triethylamine are flammable and should be handled with care. Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Conclusion
The Sonogashira cross-coupling reaction provides a robust, reliable, and high-yielding pathway for the synthesis of this compound. By starting with 5-bromo-2-fluoroaniline and employing trimethylsilylacetylene as a safe and effective ethynylating agent, researchers can access this valuable building block through a straightforward two-step protocol. The causality behind this synthetic choice is clear: it leverages a well-understood, powerful C-C bond-forming reaction while using stable, easily handled precursors to maximize yield and operational safety. This guide provides the necessary technical detail and mechanistic understanding for scientists to confidently incorporate this synthesis into their research and development programs, paving the way for the discovery of novel therapeutics and advanced materials.
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Sonogashira Coupling - Chemistry LibreTexts . Available at: [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton . Available at: [Link]
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2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis | Request PDF - ResearchGate . Available at: [Link]
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Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed . Available at: [Link]
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Methodological & Application
Application Note: High-Fidelity Sonogashira Coupling of 5-Ethynyl-2-fluoroaniline
This Application Note provides a comprehensive technical guide for the Sonogashira cross-coupling of 5-Ethynyl-2-fluoroaniline (CAS: 179897-94-0). This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR, or BTK), where the ethynyl-aniline moiety often serves as a linker to the hinge-binding region or a hydrophobic pocket.
Executive Summary & Chemical Logic
This compound (5-EFA) presents a unique set of synthetic challenges and opportunities. Structurally, it contains a terminal alkyne (nucleophile in Sonogashira), a primary aniline (potential catalyst poison/nucleophile), and an ortho-fluorine atom.
Key Chemoselectivity Factors:
-
Aniline Interference: While primary amines can coordinate to Palladium (Pd), the electron-withdrawing nature of the ortho-fluorine atom reduces the Lewis basicity of the aniline nitrogen, thereby minimizing catalyst poisoning compared to non-fluorinated anilines. Protection of the amine (e.g., Boc, Cbz) is not typically required if optimized catalyst loads are used.
-
Electronic Activation: The fluorine atom at the C2 position exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the terminal alkyne proton at C5. This facilitates the deprotonation and formation of the Copper-acetylide species, potentially accelerating the transmetallation step.
-
Homocoupling Risk: The primary side reaction is the Glaser coupling (homocoupling) of the alkyne to form a diyne. This is strictly oxygen-dependent; therefore, rigorous exclusion of O₂ is the single most critical process parameter.
Mechanistic Pathway
The reaction proceeds via a dual catalytic cycle involving Palladium (Pd) and Copper (Cu).[1] Understanding this interplay is vital for troubleshooting.
Critical Mechanistic Steps:
-
Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.
-
Copper Cycle (Activation): The amine base deprotonates the 5-EFA alkyne (facilitated by CuI coordination), forming a Cu-acetylide.
-
Transmetallation: The Cu-acetylide transfers the 5-EFA fragment to the Pd(II) center. This is the rate-determining step in many Sonogashira couplings involving electron-rich alkynes.
-
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).
Visualized Pathway (Graphviz)
Figure 1: Dual catalytic cycle illustrating the convergence of the Palladium oxidative addition complex and the Copper-activated 5-EFA species.
Experimental Protocol
This protocol is optimized for coupling 5-EFA with Heteroaryl Bromides (common in drug discovery). For Aryl Iodides, reduce temperature to RT. For Aryl Chlorides, switch to Pd(dppf)Cl₂ and raise temperature to 80-100°C.
Reagents & Stoichiometry
| Component | Role | Equiv. | Recommended Reagent | Notes |
| Aryl Halide | Electrophile | 1.0 | Ar-Br or Ar-I | Limiting reagent. |
| 5-EFA | Nucleophile | 1.1 - 1.2 | This compound | Slight excess to account for homocoupling. |
| Catalyst | Pd Source | 0.05 (5 mol%) | Pd(PPh₃)₂Cl₂ | Robust, air-stable pre-catalyst. |
| Co-Catalyst | Activator | 0.05 (5 mol%) | CuI (Copper Iodide) | Must be off-white/tan. If green/blue, it is oxidized; do not use. |
| Base | Proton Scavenger | 3.0 | Triethylamine (Et₃N) | Can be used as solvent or co-solvent. |
| Solvent | Medium | N/A | THF or DMF | Anhydrous, sparged with Argon. |
Step-by-Step Procedure
Safety Note: Perform all steps in a fume hood. 5-EFA is potentially toxic; avoid inhalation.
Phase 1: Inerting & Setup (The "Schlenk" Technique)
-
Vessel Preparation: Flame-dry a 2-neck round-bottom flask (RBF) or an oven-dried microwave vial containing a magnetic stir bar.
-
Solids Addition: Charge the vessel with:
-
Aryl Halide (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (5 mol%)
-
Note: Do not add the alkyne (5-EFA) yet if it is a liquid or oil. If solid, it can be added here.
-
-
Degassing (Critical): Cap the vessel with a rubber septum. Evacuate under high vacuum for 5 minutes, then backfill with Argon (or Nitrogen). Repeat this cycle 3 times. This removes adsorbed oxygen from the solids and glass walls.
Phase 2: Solvent & Reactant Addition
-
Solvent Prep: In a separate vessel, sparge the solvent (THF/DMF) and Base (Et₃N) with Argon for 15 minutes.
-
Addition: Syringe the degassed solvent/base mixture into the reaction vessel under positive Argon pressure.
-
Alkyne Addition:
-
Dissolve this compound (1.2 equiv) in a minimal amount of degassed solvent.
-
Add this solution dropwise to the stirring reaction mixture over 5-10 minutes. Slow addition keeps the concentration of free alkyne low relative to the catalyst, suppressing homocoupling.
-
Phase 3: Reaction & Monitoring
-
Temperature:
-
For Aryl Iodides: Stir at Room Temperature (25°C).
-
For Aryl Bromides: Heat to 50–60°C .
-
For Electron-Rich Aryl Bromides: Heat to 80°C .
-
-
Monitoring: Monitor by LC-MS or TLC.
-
Sign of Success: The solution typically turns from yellow/orange to dark brown or black (formation of Pd-black is common towards the end but shouldn't happen immediately).
-
Sign of Failure: A persistent bright green solution indicates Cu(II) formation (oxidation) and stalled catalytic cycle.
-
Phase 4: Workup & Purification
-
Quench: Cool to room temperature. Dilute with EtOAc.
-
Copper Removal: Wash the organic layer with saturated NH₄Cl (aq) or a 10% ethylenediamine solution.
-
Why? This chelates copper species (turning the aqueous layer blue) and removes them from the organic phase.
-
-
Extraction: Wash with water (x2) and brine (x1). Dry over Na₂SO₄.
-
Purification: Concentrate and purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Eluent: Hexanes/EtOAc gradient. 5-EFA derivatives are often fluorescent; use a UV lamp to track.
-
Workflow Visualization
Figure 2: Linear experimental workflow emphasizing the critical de-oxygenation step.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning or Inactive Pd | 1. Ensure Argon line is pure.2. Switch to Pd(dppf)Cl₂ (more robust).3. Increase temp by 10°C. |
| Homocoupling (Diyne) | Oxygen Leak | 1. Re-sparge all solvents.2. Add 5-EFA more slowly (syringe pump). |
| Green Solution | Cu Oxidation | The reaction is dead. Oxygen entered.[2] Abort and restart with fresh reagents. |
| Low Yield with Ar-Cl | Low Reactivity | Switch to XPhos Pd G3 or Buchwald precatalysts ; use Cs₂CO₃ in Dioxane at 100°C (Copper-free conditions). |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link
-
BenchChem Application Note. (2025). 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.[3] (Analogous aniline reactivity protocols). Link
-
Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoroaniline Product Specification and Handling. Link
-
Liang, Y., et al. (2011). Copper-catalyzed synthesis of benzofurans and indoles from terminal alkynes and o-iodophenols or o-haloanilines. Journal of Organic Chemistry, 76(2), 2296-2300. (Context on aniline/alkyne cyclization risks). Link
Sources
Application Notes and Protocols for the Incorporation of 5-Ethynyl-2-fluoroaniline into Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis and functionalization of polymers derived from 5-ethynyl-2-fluoroaniline. This unique monomer combines the conductive potential of the polyaniline backbone with the versatile post-polymerization modification capabilities offered by the ethynyl group, making it a highly attractive building block for advanced materials in drug delivery, bioimaging, and diagnostics.
Introduction: The Strategic Advantage of this compound
The incorporation of this compound into a polymer backbone offers a dual-functionality platform. The aniline moiety allows for the creation of a conductive or electroactive polymer scaffold through oxidative polymerization. The fluoro-substituent, being an electron-withdrawing group, influences the electronic properties and polymerization kinetics of the monomer. More significantly, the ethynyl group serves as a reactive handle for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the covalent attachment of a wide array of molecules, such as targeting ligands, imaging agents, or therapeutic payloads, to the polymer backbone with high efficiency and specificity.
This document will guide researchers through the synthesis of the monomer, its polymerization, and subsequent functionalization, providing both the "how" and the "why" behind each step.
Synthesis of the Monomer: this compound
A reliable method for synthesizing this compound is crucial. The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[1][2][3][4][5]
Reaction Principle:
The Sonogashira coupling involves the use of a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.
Caption: Sonogashira coupling for this compound synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Fluoro-5-iodoaniline | ≥98% | Commercially Available |
| Trimethylsilylacetylene | ≥98% | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride | Catalyst grade | Commercially Available |
| Copper(I) iodide | ≥99.5% | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Potassium carbonate (K₂CO₃) | ≥99% | Commercially Available |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | ||
| Brine | ||
| Anhydrous MgSO₄ |
Procedure:
-
Coupling Reaction:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-fluoro-5-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous triethylamine (3.0 eq) and anhydrous THF (to achieve a 0.1 M concentration of the aniline).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trimethylsilylacetylene (1.5 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification of the Intermediate:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the TMS-protected intermediate.
-
-
Deprotection:
-
Dissolve the purified TMS-protected intermediate in a mixture of methanol and THF (3:1 v/v).
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield this compound.
-
Polymerization of this compound
The polymerization of aniline and its derivatives is typically achieved through chemical oxidative polymerization.[6][7][8][9][10][11] The presence of the electron-withdrawing fluoro group can affect the rate of polymerization and the properties of the resulting polymer.[12][13][14]
Reaction Principle:
Chemical oxidative polymerization of aniline proceeds via a radical cation mechanism initiated by an oxidizing agent, such as ammonium persulfate (APS), in an acidic medium. The acidic environment is crucial for the formation of the conductive emeraldine salt form of the polymer.[6][9]
Caption: Post-polymerization functionalization via CuAAC.
Experimental Protocol: CuAAC Functionalization
Materials:
| Reagent/Solvent | Grade |
| Poly(this compound) | As synthesized |
| Azide-functionalized molecule of interest | Synthesis grade |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ≥98% |
| Sodium ascorbate | ≥99% |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand) | ≥95% |
| N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Anhydrous |
| Methanol | ACS grade |
| Diethyl ether | ACS grade |
Procedure:
-
Reaction Setup:
-
In a vial, dissolve poly(this compound) in a minimal amount of anhydrous DMF or DMSO.
-
Add the azide-functionalized molecule (1.5-2.0 equivalents per ethynyl group on the polymer).
-
In a separate vial, prepare a stock solution of copper(II) sulfate pentahydrate in deionized water (e.g., 100 mM).
-
In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
-
Click Reaction:
-
To the polymer and azide solution, add the copper(II) sulfate solution (0.1 eq per ethynyl group). If using a ligand, pre-mix the copper sulfate with THPTA (0.1 eq) before adding to the reaction. [15][16] * Add the sodium ascorbate solution (0.5 eq per ethynyl group).
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
-
Purification of the Functionalized Polymer:
-
Precipitate the functionalized polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as methanol or diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the polymer repeatedly with methanol and diethyl ether to remove unreacted starting materials, catalyst, and byproducts. [17] * Dry the functionalized polymer under vacuum.
-
Characterization of the Polymers
Thorough characterization is essential to confirm the successful synthesis and functionalization of the polymers.
Table of Expected Characterization Data:
| Technique | Poly(this compound) | Triazole-Functionalized Polymer |
| FT-IR (cm⁻¹) | ~3400 (N-H stretching), ~2100 (C≡C stretching of ethynyl), ~1600 & ~1500 (C=C stretching of quinoid and benzenoid rings), ~1140 (C-N stretching), C-F stretching band. [18][19][20] | Disappearance or significant reduction of the ~2100 cm⁻¹ peak. Appearance of new characteristic peaks from the functional group (R) and the triazole ring. |
| ¹H NMR (in DMSO-d₆) | Aromatic protons, N-H proton, and a characteristic peak for the ethynyl proton. | Disappearance of the ethynyl proton peak. Appearance of a new peak for the triazole proton (~7.5-8.5 ppm) and signals corresponding to the attached functional group (R). [21][22] |
| UV-Vis (in NMP) | Characteristic absorptions for the emeraldine salt form of polyaniline, typically around 320-360 nm (π-π* transition) and a broad absorption in the near-IR region (polaron band). | Shifts in the absorption bands may be observed depending on the nature of the attached functional group. |
| GPC/SEC | To determine the molecular weight and polydispersity index (PDI). | An increase in molecular weight is expected after functionalization. |
| TGA/DSC | To assess thermal stability. | Changes in thermal stability may occur depending on the attached functional group. [23] |
| SEM | To observe the morphology of the polymer. | Changes in morphology may be observed after functionalization. |
Applications and Future Perspectives
Polymers derived from this compound hold significant promise in various fields, particularly in drug delivery and biomedical applications. The polyaniline backbone can be designed to be responsive to pH or electrical stimuli, allowing for controlled release of therapeutic agents. The attached functional groups via click chemistry can serve as:
-
Targeting Ligands: Peptides, antibodies, or small molecules to direct the polymer to specific cells or tissues.
-
Imaging Agents: Fluorescent dyes or contrast agents for in vivo tracking.
-
Therapeutic Payloads: Covalently attached drugs for controlled delivery.
The versatility of this platform opens up avenues for the development of multifunctional nanocarriers for combination therapy and theranostics.
References
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
- ¹H‐NMR spectrum of the amino triazole functionalized co‐polymer Run3_MA_AZ.
- Purification of a conducting polymer, polyaniline, for biomedical applications.
- Sapurina, I., & Stejskal, J. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
- The structural factors affecting the sensory properties of polyaniline deriv
- Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine)
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PMC.
- Fourier Transforms Infrared Spectroscopy and X-ray Diffraction Investigation of Recycled Polypropylene/Polyaniline Blends. AIDIC.
- Tailoring Intrinsic Properties of Polyaniline by Functionaliz
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
- Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films. MDPI.
- Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. J-STAGE.
- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
- FT-IR spectrum of polyaniline sample (IP).
- Sonogashira coupling-based synthesis and in vitro cytotoxic evaluation of C-2 alkynyl deriv
- Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties.
- Synthesis and sensor properties of polyaniline derivatives.
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- Mechanism of oxidative electropolymerization of aniline.
- Polyaniline Doped with Acids.
- Polyaniline Derivatives and Their Applications.
- Polyaniline. Preparation of a conducting polymer.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Polyaniline-Based Thermoplastic Blends.
- Synthesis of 5-Alkynylated Uracil-Morpholino Monomers Using Sonogashira Coupling.
- Synthesis, properties and aplications of functionalized polyanilines.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 3. Sonogashira coupling-based synthesis and in vitro cytotoxic evaluation of C-2 alkynyl derivatives of withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. researchgate.net [researchgate.net]
- 6. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The structural factors affecting the sensory properties of polyaniline derivatives - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
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- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. aidic.it [aidic.it]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films [mdpi.com]
- 23. bibliotekanauki.pl [bibliotekanauki.pl]
Application Notes and Protocols: 5-Ethynyl-2-fluoroaniline in the Development of Fluorescent Probes
Introduction: The Strategic Advantage of 5-Ethynyl-2-fluoroaniline in Fluorescent Probe Design
The development of novel fluorophores is a cornerstone of advancing biological imaging and diagnostics. The judicious selection of molecular building blocks is paramount in crafting probes with tailored photophysical properties, biocompatibility, and target specificity. This compound emerges as a particularly strategic precursor for several key reasons, each rooted in the unique functionalities of its constituent groups: the ethynyl, the fluoro, and the aniline moieties.
-
The Ethynyl Group: A Gateway to 'Click' Chemistry and Extended Conjugation. The terminal alkyne functionality of this compound is a versatile handle for a variety of chemical transformations. Most notably, it is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This bioorthogonal reaction allows for the efficient and specific covalent linkage of the fluorophore scaffold to a wide array of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, even within complex biological milieu.[3] Furthermore, the ethynyl group can be leveraged in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to construct extended π-conjugated systems, which is a fundamental strategy for tuning the absorption and emission wavelengths of a fluorophore.[4][5]
-
The Fluoro Group: Enhancing Photostability and Modulating Electronic Properties. The introduction of fluorine atoms into organic fluorophores has been shown to confer several advantageous properties. The high electronegativity of fluorine can influence the intramolecular charge transfer (ICT) characteristics of a dye, often leading to enhanced quantum yields and improved photostability.[1] Additionally, fluorine substitution can increase the lipophilicity of a probe, which may enhance its ability to permeate cell membranes for intracellular imaging applications.[6]
-
The Aniline Moiety: A Versatile Nucleophile and a Key Component of Many Fluorophore Scaffolds. The primary amine of the aniline group is a potent nucleophile, making it an excellent starting point for the synthesis of a diverse range of heterocyclic fluorophores, most notably quinoline-based dyes. The nitrogen atom can also act as an electron-donating group within a "push-pull" chromophore system, a common design motif for environmentally sensitive (solvatochromic) and ratiometric probes.
This application note provides a detailed protocol for the synthesis of a novel quinoline-based fluorescent probe, leveraging the unique properties of a this compound precursor. The protocol is based on established palladium-catalyzed cross-coupling methodologies for the construction of functionalized quinoline scaffolds.[1] We will further detail the characterization of the probe's photophysical properties and provide a protocol for its application in live-cell imaging.
I. Synthesis of a Quinoline-Based Fluorophore from a this compound Precursor
This protocol first describes the synthesis of the key intermediate, this compound, from its bromo-analogue, followed by its use in the construction of a fluorescent quinoline derivative.
Part A: Synthesis of this compound via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] Here, we utilize this reaction to convert commercially available 5-bromo-2-fluoroaniline to the desired ethynyl derivative.
Reaction Scheme:
Caption: Sonogashira coupling of 5-bromo-2-fluoroaniline with TMSA.
Materials:
-
5-Bromo-2-fluoroaniline (1.0 eq)
-
Ethynyltrimethylsilane (TMSA) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA), anhydrous (4.0 eq)
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-fluoroaniline, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Add ethynyltrimethylsilane dropwise to the stirred solution.
-
Heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in methanol and add potassium carbonate. Stir at room temperature for 2 hours to effect deprotection of the silyl group.
-
Remove the methanol under reduced pressure.
-
Partition the residue between DCM and water. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Part B: Synthesis of a Quinoline-Based Fluorophore
This step utilizes a palladium-catalyzed reaction to couple the synthesized this compound with a suitable bromo-substituted aromatic aldehyde, followed by a cyclization step to form the quinoline core. This approach is adapted from methodologies for creating tunable quinoline-based fluorophores.[1]
Reaction Scheme:
Caption: Synthesis of a fluorescent quinoline probe.
Materials:
-
This compound (1.0 eq)
-
2-Bromo-4-(dimethylamino)benzaldehyde (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen atmosphere
-
Silica gel for column chromatography
Protocol:
-
In a glovebox or under an inert atmosphere, add this compound, 2-bromo-4-(dimethylamino)benzaldehyde, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the mixture to 100°C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final fluorescent quinoline probe.
II. Photophysical Characterization
The synthesized probe should be characterized to determine its key photophysical properties.
Protocol:
-
Prepare stock solutions of the purified probe in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
For absorption spectroscopy, dilute the stock solution in the solvent of interest (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM. Record the absorption spectrum using a UV-Vis spectrophotometer.
-
For fluorescence spectroscopy, prepare a series of dilutions in the same solvent. Record the emission spectra at an excitation wavelength corresponding to the absorption maximum.
-
Determine the fluorescence quantum yield (Φ) using a well-characterized standard with similar absorption and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Calculate the Stokes shift as the difference in nanometers between the wavelength of maximum absorption and the wavelength of maximum emission.
Table 1: Expected Photophysical Properties of the Quinoline Probe
| Property | Expected Value | Rationale |
| λ_abs (nm) | 400 - 450 | The extended π-conjugation of the quinoline core with the dimethylamino donor group typically results in absorption in the violet-blue region. |
| λ_em (nm) | 500 - 550 | A significant Stokes shift is expected due to intramolecular charge transfer upon excitation. |
| Stokes Shift (nm) | ~100 | Large Stokes shifts are characteristic of donor-acceptor fluorophores and are beneficial for minimizing self-quenching and improving signal-to-noise. |
| Quantum Yield (Φ) | 0.2 - 0.6 | The rigid quinoline scaffold and the presence of the electron-donating group are expected to result in moderate to high fluorescence quantum efficiency. |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 20,000 - 40,000 | Typical for this class of heterocyclic dyes. |
III. Application in Live-Cell Imaging
The synthesized quinoline probe can be used for fluorescent imaging of live cells. Its cell permeability will be influenced by the final structure, but the fluoro- and aniline-derived core suggests potential for membrane translocation.
Experimental Workflow:
Caption: Workflow for live-cell imaging with the synthesized probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Glass-bottom imaging dishes
-
Synthesized quinoline probe stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels)
Protocol:
-
Cell Culture: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging. Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Probe Loading: On the day of the experiment, prepare a working solution of the quinoline probe by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
Washing and Imaging: Remove the probe-containing medium and wash the cells twice with pre-warmed fresh medium or PBS.
-
Add fresh medium or imaging buffer to the cells.
-
Immediately proceed to imaging using a fluorescence microscope. Acquire images using excitation and emission wavelengths determined from the photophysical characterization (e.g., excitation around 405-440 nm and emission collection around 500-550 nm).
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe. Depending on the final structure, the probe may accumulate in specific organelles such as the endoplasmic reticulum, mitochondria, or lysosomes.
IV. Conclusion and Future Directions
The synthetic protocols outlined in this application note demonstrate a viable pathway for the development of novel fluorescent probes utilizing a this compound scaffold. The strategic incorporation of the ethynyl and fluoro moieties provides a foundation for creating probes with desirable photophysical properties and versatile conjugation capabilities. The quinoline-based fluorophore described herein serves as a prime example of how this building block can be integrated into a robust and tunable dye system suitable for live-cell imaging.
Future work could involve expanding the library of quinoline derivatives by varying the substitution on the aldehyde coupling partner to further tune the photophysical properties. Additionally, the terminal alkyne of the this compound core can be used in CuAAC click chemistry reactions to conjugate the fluorophore to targeting ligands or biomolecules for more specific imaging applications.
References
-
Lee, J., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Central Science, 6(9), 1635-1644. [Link]
-
Molecules. (2021). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 26(16), 4991. [Link]
-
Taylor & Francis Group. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Retrieved from [Link]
-
Wiley Analytical Science. (2014). New Fluorescence Probes for Live-Cell Imaging. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lessons in Organic Fluorescent Probe Discovery. Retrieved from [Link]
-
MDPI. (2021). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 26(21), 6428. [Link]
-
National Center for Biotechnology Information. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 62(8), 1256-1266. [Link]
-
Semantic Scholar. (n.d.). Fluorescent Probes and Labels for Cellular Imaging. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]
-
Institute for Basic Science. (n.d.). Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Retrieved from [Link]
-
ResearchGate. (n.d.). Click chemistry for labeling and detection of biomolecules. Retrieved from [Link]
Sources
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Ethynyl-2-fluoroaniline
Welcome to the technical support center for 5-Ethynyl-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the use of this versatile building block in organic synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Its unique structure, featuring an aniline, a fluorine atom, and a terminal alkyne, presents both opportunities and challenges in chemical synthesis. The electron-rich nature of the aniline ring, coupled with the ortho-fluoro substituent, influences the reactivity of the ethynyl group, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
This guide will focus primarily on optimizing the Sonogashira coupling, a cornerstone reaction for the utilization of this compound, and will also address common questions regarding its stability, handling, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound, like many anilines and terminal alkynes, is susceptible to degradation through oxidation and polymerization. It is recommended to store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and protected from light. For long-term storage, refrigeration at 2-8 °C is advised. Due to its potential for air sensitivity, it is best to handle the material quickly and minimize its exposure to the atmosphere.
Q2: I am observing a color change in my this compound upon storage. Is it still usable?
A2: A slight color change to a pale yellow or brown hue is common for anilines upon storage due to minor oxidation. While this may not significantly impact the reactivity in many cases, a pronounced color change or the formation of a viscous oil or solid indicates significant degradation. It is advisable to assess the purity of the material by techniques such as NMR or LC-MS before use. If significant impurities are detected, purification by column chromatography may be necessary.
Q3: Can I use this compound directly in a Sonogashira coupling, or should the amine be protected?
A3: While the free amine of anilines can sometimes coordinate to the palladium catalyst and affect the reaction rate, in many instances, protection of the amine is not necessary for a successful Sonogashira coupling.[1] However, if you are experiencing low yields or catalyst deactivation, protection of the aniline as an acetamide or with a Boc group may be beneficial. This can prevent the formation of unreactive palladium-amine complexes.
Q4: What is the most common side reaction to be aware of when using this compound in Sonogashira couplings?
A4: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling, to form a 1,4-disubstituted butadiyne.[2] This is typically promoted by the presence of oxygen and the copper(I) cocatalyst. To minimize this, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere throughout the reaction.
Sonogashira Coupling: A Detailed Protocol and Optimization Guide
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) salt as a co-catalyst, in the presence of a base.
Representative Experimental Protocol
This protocol is a representative example for the Sonogashira coupling of an aryl bromide with this compound. Optimization of specific parameters may be required for different substrates.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture) (5-10 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the base (TEA or DIPEA).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Amine coordination to palladium. 4. Inappropriate base or solvent. | 1. Use a fresh, high-quality palladium catalyst. Consider a pre-catalyst that is more stable to air. 2. Ensure all solvents and reagents are rigorously degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[3] 3. Protect the aniline as an acetamide or with a Boc group. 4. Screen different bases (e.g., DIPEA, DBU) and solvents (e.g., DMF, dioxane). For electron-rich fluoroarenes, stronger bases like LiHMDS have been shown to be effective.[4] |
| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper(I) catalyst. | 1. Improve degassing procedures and maintain a strict inert atmosphere.[2] 2. Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[2] |
| Formation of Palladium Black | 1. Decomposition of the palladium catalyst. 2. High reaction temperature. 3. Presence of impurities. | 1. Add a small excess of phosphine ligand (e.g., PPh₃) to stabilize the palladium(0) species.[1] 2. Lower the reaction temperature. 3. Ensure all starting materials are pure. |
| Difficulty in Product Purification | 1. Similar polarity of starting material and product. 2. Presence of highly polar byproducts. | 1. Use a different solvent system for column chromatography. A gradient elution may be necessary. For aniline-containing compounds, adding a small amount of triethylamine to the eluent can improve peak shape. 2. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by neutralization and extraction. Note that the product may also be extracted into the acidic aqueous layer. |
Mechanistic Insights and Optimization Strategies
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.[2] Understanding this mechanism is key to optimizing reaction conditions.
Figure 1. Simplified catalytic cycles of the Sonogashira coupling.
The Role of Ligands and Catalysts
The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky phosphine ligands can accelerate the rate-determining oxidative addition step.[2] For electron-rich substrates like this compound, a more electron-rich ligand may be beneficial. While Pd(PPh₃)₂Cl₂ is a common choice, other catalysts such as Pd(OAc)₂ with a suitable phosphine ligand can also be effective.
The Influence of the Fluoro and Amino Groups
The ortho-fluoro group is electron-withdrawing via induction but electron-donating through resonance. This electronic ambiguity can influence the rate of oxidative addition. The electron-donating amino group generally makes the aryl ring more electron-rich, which can slow down the oxidative addition step if this compound is used as the aryl halide component. Conversely, when used as the alkyne component, its nucleophilicity is enhanced.
Data Summary
The following table provides a general guide for selecting Sonogashira reaction components.
| Component | Common Choices | Considerations for this compound |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ is a good starting point. If reactivity is low, consider a more active catalyst system. |
| Copper Co-catalyst | CuI | Use in catalytic amounts (1-10 mol%). Exclude for copper-free protocols to avoid homocoupling. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | PPh₃ is standard. More electron-rich and bulky ligands may improve yields with challenging substrates. |
| Base | TEA, DIPEA, Piperidine, Cs₂CO₃, K₂CO₃ | An amine base is typical. Inorganic bases can be used in copper-free systems. For electron-rich fluoroarenes, LiHMDS has proven effective.[4] |
| Solvent | THF, DMF, Dioxane, Toluene, Acetonitrile | Must be anhydrous and degassed. The choice of solvent can significantly impact solubility and reaction rate. |
Troubleshooting Workflow
If a Sonogashira reaction with this compound is not performing as expected, a systematic approach to troubleshooting is recommended.
Figure 2. A systematic workflow for troubleshooting Sonogashira reactions involving this compound.
References
-
ChEBI. (n.d.). erlotinib. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- He, J., Yang, K., Zhao, J., & Cao, S. (2019). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes. Organic Letters, 21(23), 9714-9718.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
-
Reddit. (2021). Sonogashira coupling. Retrieved from [Link]
Sources
Technical Support Center: Handling the Air and Moisture Sensitivity of 5-Ethynyl-2-fluoroaniline
Welcome to the technical support center for 5-Ethynyl-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for handling this air- and moisture-sensitive compound. Our goal is to ensure the integrity of your starting material, leading to reproducible and successful experimental outcomes.
Understanding the Challenge: The Dual Sensitivity of this compound
This compound possesses two functional groups that contribute to its instability in the presence of air and moisture: the aniline moiety and the terminal ethynyl group.
-
Aniline Moiety: The electron-rich amino group on the aromatic ring is susceptible to oxidation by atmospheric oxygen.[1] This oxidation process can lead to the formation of colored impurities, often observed as a darkening of the material from a light yellow or beige to a brown or even black color.[1] This degradation can impact the compound's purity and reactivity in subsequent reactions.
-
Terminal Ethynyl Group: The terminal alkyne is prone to hydration, particularly under acidic or metal-catalyzed conditions, which can lead to the formation of a methyl ketone by-product.[2] While this reaction is often slow without a catalyst, prolonged exposure to moisture, especially during storage or reaction setup, can diminish the yield of the desired product.
This guide provides practical, field-tested strategies to mitigate these degradation pathways and ensure the successful use of this compound in your research.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Issue 1: The solid this compound has changed color in the bottle (e.g., from off-white/light yellow to brown or dark).
-
Question: My bottle of this compound has darkened upon storage. Is it still usable? What caused this?
-
Answer: The color change is a strong indicator of oxidation of the aniline group.[1] While minor discoloration may not significantly affect some reactions, a pronounced darkening suggests a decrease in purity and potential for side reactions. It is highly recommended to use fresh, properly stored material for sensitive applications like quantitative analysis or GMP synthesis. For less sensitive screening experiments, the material might still be usable, but be aware that yields may be lower and purification more challenging. The primary cause is repeated exposure to air (oxygen) each time the bottle is opened.
Issue 2: Inconsistent or low yields in reactions (e.g., Sonogashira coupling).
-
Question: I am getting inconsistent results or low yields in my Sonogashira coupling reaction using this compound. What could be the problem?
-
Answer: Inconsistent or low yields are often traced back to the degradation of the starting material or the ingress of air and moisture during the reaction setup.
-
Oxidized Aniline: The oxidized aniline species can interfere with the catalytic cycle of the coupling reaction.
-
Moisture: Moisture can lead to the hydration of the terminal alkyne, reducing the amount of active starting material.[2] Furthermore, moisture can negatively impact the performance of the palladium catalyst and the base used in the reaction.
-
Oxygen: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), forming a diacetylene byproduct and consuming your starting material. It can also deactivate the palladium catalyst.
-
Issue 3: Appearance of an unexpected peak in my analytical data (e.g., LC-MS or NMR) corresponding to a mass increase of 18 amu.
-
Question: I see an unexpected peak in my analysis that corresponds to the mass of my starting material plus 18. What is this impurity?
-
Answer: This mass increase is characteristic of the addition of a water molecule. This is likely the methyl ketone formed from the hydration of the terminal ethynyl group. This impurity can arise from using wet solvents or reagents, or from inadequate inert atmosphere techniques during the reaction.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator cabinet or a glovebox is highly recommended for long-term storage.
-
-
Q2: I have received a new bottle of this compound. What is the best practice for opening and aliquoting the material?
-
A2: It is best to handle the solid inside a glovebox to prevent any exposure to air and moisture. If a glovebox is not available, you can use a "glove bag" filled with an inert gas. For short-term access, you can quickly open the bottle in a fume hood with good ventilation, take the required amount, and then purge the headspace of the bottle with an inert gas before resealing it tightly.
-
Experimental Procedures
-
Q3: How should I prepare my glassware for a reaction with this compound?
-
A3: All glassware should be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of dry inert gas or in a desiccator immediately before use.
-
-
Q4: What quality of solvents and reagents should I use?
-
A4: Use anhydrous solvents, which are commercially available or can be freshly distilled from an appropriate drying agent. Ensure that all other reagents are of high purity and are handled in a way that minimizes their exposure to air and moisture.
-
-
Q5: Can I prepare a stock solution of this compound?
-
A5: Yes, but the stock solution should be prepared using a dry, deoxygenated solvent under an inert atmosphere. Store the solution in a sealed vial with a septum cap, and keep it in a cool, dark place. It is advisable to use the solution within a short period and to re-analyze its purity if stored for an extended time.
-
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound
This protocol outlines the procedure for accurately weighing and dispensing the solid compound while minimizing exposure to air and moisture.
Method A: In a Glovebox (Recommended)
-
Transfer the sealed bottle of this compound, a clean and dry weighing vessel (e.g., a vial or round-bottom flask), and a spatula into the glovebox antechamber.
-
Cycle the antechamber to replace the air with an inert atmosphere.
-
Inside the glovebox, open the bottle and carefully weigh the desired amount of the solid into your vessel.
-
Seal your vessel and the stock bottle of this compound.
-
Remove the vessels from the glovebox via the antechamber.
Method B: On the Benchtop (with Inert Gas Blanket)
-
Set up a clean, dry flask with a septum on a balance.
-
Insert a needle connected to a source of dry inert gas (e.g., a nitrogen or argon line with a bubbler) through the septum to create a positive pressure of inert gas.
-
Briefly remove the septum, quickly add the approximate amount of this compound, and immediately reseal the flask.
-
Re-weigh the flask to determine the exact amount of compound added.
Protocol 2: Setting up a Reaction under Inert Atmosphere
This protocol describes a general procedure for setting up a reaction using this compound.
-
Glassware Preparation: Dry all glassware in an oven and assemble it hot, allowing it to cool under a stream of inert gas.
-
Adding the Solid: Add the this compound to the reaction flask under a positive pressure of inert gas.
-
Adding Solvents and Reagents: Add anhydrous, deoxygenated solvents and liquid reagents via a syringe through a septum. For other solids, use a solids addition funnel or add them under a counterflow of inert gas.
-
Maintaining Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon filled with nitrogen or argon, or a bubbler connected to a gas line.
Data Presentation
Table 1: Physical and Chemical Properties of 2-Ethynyl-5-fluoroaniline (CAS 255724-68-6) - A Close Analog
| Property | Value | Source |
| Molecular Formula | C₈H₆FN | [1] |
| Molecular Weight | 135.14 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Purity/Specification | Not specified | [1] |
Table 2: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Compound Discoloration | Oxidation of the aniline group by air. | Store under inert gas, in a cool, dark, dry place. For critical applications, use fresh material. |
| Low/Inconsistent Yields | Degradation of starting material (oxidation/hydration), ingress of air/moisture into the reaction. | Use fresh, properly stored starting material. Employ strict inert atmosphere techniques. Use anhydrous solvents. |
| Unexpected Peak (+18 amu) | Hydration of the terminal alkyne. | Ensure all solvents and reagents are anhydrous. Maintain a rigorous inert atmosphere during the reaction. |
Visualization
Diagram 1: Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- Carl ROTH. (2016). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
- CDH Fine Chemical. (n.d.).
- MDPI. (2026). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. MDPI.
- Fisher Scientific. (n.d.).
- Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS.
- Allen. (n.d.). In hydrolysis of aniline, the reagent used is. Allen.
- ResearchGate. (2026). 4-Ethynyl-N,N-diphenylaniline.
- Chemistry LibreTexts. (2024). 9.
- Fisher Scientific. (n.d.).
- Biosynth. (n.d.). 5-Ethyl-2-fluoroaniline | 1583-89-7 | BAA58389.
- Asian Publication Corporation. (n.d.).
- Master Organic Chemistry. (2013). Hydration and Oxymercuration of Alkynes Via Keto-Enol Tautomerism.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- ResearchGate. (2025).
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- YouTube. (2020). 9.
- ChemicalBook. (2025). 5-BROMO-2-FLUOROANILINE | 2924-09-6.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- YouTube. (2020). Hydrolysis (Aniline Chloride).
- Benchchem. (n.d.).
- OpenStax. (2023). 9.
- PubChem. (n.d.). Aniline.
- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE.
- ACS Publications. (n.d.). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution.
- Environment, Health & Safety. (n.d.). Use of 5-Ethynyl-2′-deoxyuridine, (EdU).
- Wiley Online Library. (n.d.).
- YouTube. (2015).
- LookChem. (n.d.). 5-Ethyl-2-fluoroaniline.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-Fluoroaniline.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of 5-Ethynyl-2-fluoroaniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Ethynyl-2-fluoroaniline Scaffold
Aniline and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The strategic incorporation of specific functional groups can dramatically alter a molecule's properties, and the this compound scaffold is a prime example of intelligent molecular design. This framework combines two high-value functionalities:
-
The 2-Fluoro Substituent: The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry.[3] Due to its high electronegativity and small size, fluorine can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins by forming unique non-covalent interactions.[4][5][6]
-
The 5-Ethynyl Group: The terminal alkyne serves as a versatile chemical handle. It is particularly prominent in the field of bioorthogonal chemistry, where it participates in highly specific and efficient "click" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, enabling the precise labeling of biomolecules in complex biological systems.[7][8]
The combination of these features makes this compound derivatives compelling candidates for a range of applications, from targeted therapeutic agents to advanced biological probes. However, their potential can only be realized through a rigorous and systematic process of characterization and validation. This guide provides a comprehensive framework for this process, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring that the data generated is both robust and reliable.
Part 1: The Foundational Workflow for Characterization
The unambiguous characterization of a newly synthesized derivative is the bedrock of all subsequent research. A multi-technique approach is non-negotiable for confirming a compound's identity, purity, and stability.[1] This process can be visualized as a logical progression from coarse structure confirmation to fine purity analysis.
Caption: General workflow for the characterization of a synthesized aniline derivative.
Structural Elucidation: Confirming Molecular Identity
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structural map of a molecule by probing the chemical environment of specific nuclei.[1] For this compound derivatives, a trio of experiments is essential.
-
¹H NMR: Confirms the number and connectivity of protons. Key signals to identify include the aromatic protons (showing characteristic splitting patterns influenced by the fluorine and other substituents), the N-H protons of the aniline, and the terminal alkyne proton (a sharp singlet).
-
¹³C NMR: Reveals the carbon skeleton. The two alkyne carbons and the carbons directly bonded to the fluorine and nitrogen atoms will have distinctive chemical shifts.
-
¹⁹F NMR: This is a crucial and highly sensitive experiment for any fluorinated compound.[9] It provides a single peak (or multiple, if there are other fluorine atoms) whose chemical shift is highly sensitive to the electronic environment, offering direct confirmation of the fluorine's incorporation.[10][11]
Mass Spectrometry (MS): MS determines the molecular weight of the compound.[1]
-
Low-Resolution MS (LRMS): Provides the nominal molecular weight, serving as a quick confirmation of the target molecule.
-
High-Resolution MS (HRMS): This is the gold standard. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the compound's elemental formula. This is a critical piece of data for publications and patents.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.[12][13] For a typical this compound derivative, the key stretches to observe are:
-
~3300 cm⁻¹: The sharp C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹: The C≡C triple bond stretch (can be weak).
-
3300-3500 cm⁻¹: The N-H stretches of the primary aniline group.
-
1200-1300 cm⁻¹: The C-F stretch.
Purity Assessment: Quantifying the Sample's Integrity
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of non-volatile aniline derivatives.
-
Rationale: A reversed-phase method (e.g., using a C18 column) is typically the starting point. The compound is eluted with a gradient of an organic solvent (like acetonitrile) and water.
-
Detection: A UV detector is standard, as the aromatic ring is a strong chromophore. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A pure compound should exhibit a single, sharp peak.
Gas Chromatography (GC): For derivatives that are sufficiently volatile and thermally stable, GC offers excellent separation efficiency.[14]
-
Rationale: GC separates compounds based on their boiling point and interaction with the stationary phase. It can be more sensitive than HPLC for certain impurities. A nitrogen-phosphorus detector (NPD) is particularly sensitive to nitrogen-containing compounds like anilines.[14]
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should match the theoretical values calculated from the HRMS-confirmed molecular formula within a narrow margin (typically ±0.4%). This serves as a powerful, independent confirmation of both structure and purity.
Part 2: Validation and Performance Comparison
Once a derivative is fully characterized, it must be validated in a context relevant to its intended application. This involves comparing its performance against appropriate benchmarks, which could include the parent compound, non-fluorinated analogues, or existing commercial alternatives.
Validation as a Pharmaceutical Scaffold
Many fluorinated aniline derivatives are explored for their therapeutic potential.[15][16][17][18] Validation in this context requires demonstrating specific biological activity and selectivity.
Comparative Analysis Example: Kinase Inhibitors
Let's compare two hypothetical derivatives against a known non-fluorinated inhibitor.
| Parameter | Derivative A (this compound) | Derivative B (4-amide-5-ethynyl-2-fluoroaniline) | Alternative C (4-ethynyl-aniline) |
| Target Kinase IC₅₀ | 85 nM | 9 nM | 150 nM |
| Off-Target Kinase IC₅₀ | >10,000 nM | >5,000 nM | 1,200 nM |
| Metabolic Stability (t½) | 45 min | 120 min | 15 min |
| Cellular Potency EC₅₀ | 250 nM | 35 nM | 600 nM |
Interpretation of Data:
-
The fluorine atom in Derivative A likely contributes to improved binding affinity and metabolic stability compared to the non-fluorinated Alternative C , as evidenced by the lower IC₅₀ and longer half-life.
-
The addition of the amide group in Derivative B creates a new hydrogen bonding interaction within the kinase's active site, dramatically improving potency and cellular efficacy. This demonstrates a successful structure-activity relationship (SAR) progression.
Validation as a Bioorthogonal Probe
The ethynyl group makes these derivatives ideal for bioorthogonal labeling.[19][20] Validation focuses on reaction efficiency, specificity, and the impact of the fluorine substituent.
Experimental Workflow for Bioorthogonal Validation
Caption: Validation workflow for a bioorthogonal probe.
Comparative Performance Metrics:
A key question is how the 2-fluoro substituent impacts the probe's performance compared to a standard, non-fluorinated alkyne probe.
| Metric | This compound Probe | 4-Ethynyl-aniline Probe (Alternative) | Justification for Choice |
| Click Reaction Rate (k) | 1.2 M⁻¹s⁻¹ | 0.9 M⁻¹s⁻¹ | The electron-withdrawing fluorine can slightly increase the acidity of the alkyne proton, potentially accelerating the copper-catalyzed reaction. |
| Fluorogenicity | Low background, 25-fold turn-on | Low background, 20-fold turn-on | The fluorine atom can modulate the electronic properties of the aniline fluorophore, sometimes leading to lower background and a higher fluorescence enhancement upon reaction. |
| Cell Permeability | High | Moderate | Increased lipophilicity from the fluorine atom often improves passive diffusion across cell membranes. |
| Specificity | High (No off-target labeling) | High (No off-target labeling) | Both probes should be highly specific due to the nature of the bioorthogonal reaction itself. |
Part 3: Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are standardized, self-validating protocols for key characterization and validation steps.
Protocol 1: Purity Determination by Analytical HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified derivative in acetonitrile. Dilute 1:10 in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to a final concentration of 100 µg/mL.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detector: UV-Vis detector set to the λ_max of the compound (typically ~254 nm).
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Validation & Analysis: The system is validated if a blank injection (mobile phase only) shows a flat baseline. Purity is calculated as the area of the product peak divided by the total peak area in the chromatogram. For publication-quality data, purity should be >95%.
Protocol 2: Structural Confirmation by ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]
-
Instrumentation:
-
Spectrometer: 300-600 MHz NMR spectrometer equipped with a broadband probe.
-
Reference: An external or internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) can be used, though modern spectrometers can be calibrated without one.
-
-
Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a simple one-pulse experiment. ¹⁹F NMR is highly sensitive, so a small number of scans (e.g., 16-64) is usually sufficient.
-
Ensure the spectral width is large enough to encompass the expected chemical shift.
-
-
Validation & Analysis: The presence of a signal in the expected region for an aryl fluoride confirms the incorporation of fluorine. The multiplicity of the signal (e.g., a triplet if coupled to two adjacent aromatic protons) provides additional structural confirmation.
Conclusion
The this compound scaffold represents a powerful platform for innovation in drug discovery and chemical biology. Its true value, however, is contingent on meticulous characterization and context-appropriate validation. By employing a multi-technique analytical approach (NMR, MS, HPLC) and designing validation experiments that directly compare performance against relevant alternatives, researchers can build a robust and compelling data package. This rigorous methodology ensures that the insights gained are scientifically sound and that the full potential of these promising derivatives can be confidently explored.
References
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Di Maggio, F., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available: [Link]
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Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate. Available: [Link]
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Karabulut, S., et al. (2009). Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. Available: [Link]
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Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. National Institutes of Health. Available: [Link]
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Cihan-Üstündağ, G., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. PubMed. Available: [Link]
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Khan, I., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. Available: [Link]
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Narayanan, K. (2023). A brief review on aniline and its derivatives. ResearchGate. Available: [Link]
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Lo, C., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. PubMed. Available: [Link]
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U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available: [Link]
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Fun, H-K., et al. (2013). 4-Ethynyl-N,N-diphenylaniline. ResearchGate. Available: [Link]
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Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available: [Link]
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He, L., et al. (2020). Molecular Design of Bioorthogonal Probes and Imaging Reagents Derived from Photofunctional Transition Metal Complexes. PubMed. Available: [Link]
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ResearchGate. 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each fluoroaniline isomer.... Available: [Link]
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Jabeen, F., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry. Available: [Link]
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Fu, Y., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. ResearchGate. Available: [Link]
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Griest, W. H., et al. (1975). Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. ACS Publications. Available: [Link]
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Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available: [Link]
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Kele, P., et al. (2019). A Bioorthogonal Double Fluorogenic Probe to Visualize Protein–DNA Interaction. MDPI. Available: [Link]
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Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available: [Link]
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Academia.edu. (PDF) 4-Fluoroanilines: synthesis and decomposition. Available: [Link]
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MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available: [Link]
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Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. PubMed. Available: [Link]
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ChemRxiv. Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Available: [Link]
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A Comparative Guide to Purity Assessment of 5-Ethynyl-2-fluoroaniline: HPLC, GC-MS, and qNMR Methodologies
Introduction: The Critical Role of Purity for 5-Ethynyl-2-fluoroaniline in Drug Discovery
This compound is a key building block in modern medicinal chemistry. Its unique structural features—a reactive terminal alkyne for click chemistry or further coupling reactions, a fluoro-substituted aromatic ring to modulate metabolic stability and binding interactions, and an aniline moiety for amide bond formation—make it a versatile precursor for a wide range of pharmaceutical candidates. In drug development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Impurities, even in trace amounts, can have significant downstream consequences. They may lead to the formation of unwanted side-products, introduce toxicity, or interfere with the pharmacological activity of the target molecule. Therefore, robust, validated analytical methods are essential to accurately quantify the purity of this compound and to identify and control any potential impurities. This guide provides a comparative analysis of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this critical intermediate.
Understanding the Impurity Profile: A Synthesis-Based Approach
To select and develop appropriate analytical methods, we must first understand the potential impurities that may be present. This compound is commonly synthesized via a Sonogashira cross-coupling reaction.[1][2] This reaction typically involves coupling a halo-substituted aniline, such as 5-bromo-2-fluoroaniline, with a protected alkyne like trimethylsilylacetylene (TMSA), followed by a deprotection step.
This synthetic route informs the likely process-related impurities we must be able to separate and detect:
-
Starting Materials: Unreacted 5-bromo-2-fluoroaniline.
-
Reagents/Intermediates: Residual TMS-protected this compound if deprotection is incomplete.
-
Catalyst Residues: Trace amounts of palladium and copper catalysts. While typically controlled as elemental impurities, their presence can sometimes be inferred by the formation of specific byproducts.
-
Reaction Byproducts: Homocoupled alkyne (Glaser coupling byproduct), leading to 1,4-bis(trimethylsilyl)buta-1,3-diyne, and its deprotected analogue.[3]
Additionally, degradation impurities could arise from exposure to heat, light, or oxidative conditions. A forced degradation study is often necessary to identify these potential degradants and ensure the analytical method is "stability-indicating".[4]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitation, identification of unknowns, throughput, and the nature of the impurities. Orthogonal methods (methods based on different principles) should be used to build a complete and trustworthy purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power, sensitivity, and robustness. For a non-volatile aromatic compound like this compound, a reversed-phase HPLC method with UV detection is the primary choice.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides good retention for aromatic compounds.[5] The ethynyl group adds some polarity, but the overall molecule is sufficiently nonpolar for effective reversed-phase separation.
-
Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic acid in water) and an organic solvent (acetonitrile or methanol) is used. The acid suppresses the ionization of the aniline group (pKa ~3-4), ensuring a single, sharp peak shape. Acetonitrile is often preferred for aromatic compounds as it can provide different selectivity compared to methanol due to π-π interactions.
-
Gradient Elution: A gradient (increasing the percentage of organic solvent over time) is employed to ensure that both more polar impurities and the less polar main compound and nonpolar impurities (like the Glaser byproduct) are eluted with good peak shape in a reasonable timeframe.
-
Detection: The aromatic ring and conjugated ethynyl group provide strong chromophores, making UV detection highly effective. A photodiode array (PDA) detector is ideal as it can acquire full UV spectra for each peak, aiding in peak tracking and purity assessments.
Detailed Protocol:
-
System: HPLC with gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 254 nm, spectral range 200-400 nm.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in 50:50 Acetonitrile:Water. Dilute as necessary to be within the linear range of the detector.
-
Purity Calculation: Purity is determined by area percent calculation.[6]
This method is self-validating in that peak purity can be assessed using the PDA data to check for co-eluting impurities. For full validation according to ICH guidelines, parameters like specificity, linearity, accuracy, precision, and robustness must be formally evaluated.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities. Given its molecular weight (135.14 g/mol ) and aniline structure, this compound is sufficiently volatile for GC analysis.
Causality Behind Experimental Choices:
-
Stationary Phase: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 or equivalent), is a good starting point. This phase separates compounds primarily based on boiling point and to a lesser extent on polarity differences.
-
Injection: A split injection is used to avoid overloading the column and detector, which is crucial for analyzing a high-concentration main peak while still detecting trace impurities.
-
Temperature Program: A temperature ramp is essential to first elute any highly volatile impurities (like residual solvents) at low temperatures, followed by the main analyte and then any higher-boiling impurities (like the homocoupled byproduct) at higher temperatures.
-
Detector: Mass Spectrometry (MS) is the ideal detector. It provides not only quantitative data (from the peak area) but also mass spectra for each peak. The fragmentation pattern is a chemical fingerprint that allows for positive identification of the main compound and structural elucidation of unknown impurities.[8] For anilines, a characteristic molecular ion (M+) peak is expected, along with fragments corresponding to the loss of functional groups.[9]
Detailed Protocol:
-
System: GC-MS with a split/splitless injector and an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: EI, 70 eV, 230 °C.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.
-
Sample Preparation: Prepare a solution of ~1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.
This method is self-validating for identity through the highly specific mass spectral data. The separation of isomers and closely related compounds provides confidence in the specificity of the quantitation.
Quantitative NMR (qNMR) Spectroscopy
Unlike chromatographic techniques which provide relative purity (area %), qNMR is a primary ratio method that can determine the absolute purity (mass fraction) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.
Causality Behind Experimental Choices:
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a high-purity internal standard, a direct comparison of integrals allows for the calculation of the analyte's mass and thus its purity.
-
Internal Standard Selection: The standard must be of high purity (>99.9%), non-volatile, stable, and have signals that do not overlap with any signals from the analyte or impurities. For this compound, a good choice would be maleic acid or 1,4-dinitrobenzene, as their simple aromatic signals will likely be in a clear region of the spectrum.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the standard is required (e.g., DMSO-d₆ or CDCl₃).
-
Signal Selection: For quantification, well-resolved signals from both the analyte and the internal standard must be chosen. For this compound, the terminal alkyne proton (-C≡C-H ) is an excellent choice as it is a singlet and typically appears in a relatively uncongested region of the spectrum (~3-4 ppm). The aromatic protons can also be used if they are well-resolved.
-
Acquisition Parameters: To ensure accuracy, long relaxation delays (D1, typically 5-7 times the longest T₁ relaxation time) and a calibrated 90° pulse are critical.
Detailed Protocol:
-
Preparation: Accurately weigh (to 0.01 mg) approximately 15 mg of this compound and 10 mg of maleic acid (certified internal standard) into the same vial. Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.
-
System: NMR Spectrometer (≥400 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Pulse Angle: 90° (must be calibrated).
-
Relaxation Delay (D1): 30 seconds (ensure full relaxation of all relevant protons).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): ≥ 16 (for good signal-to-noise).
-
-
Processing: Apply an exponential multiplication (line broadening of ~0.3 Hz), Fourier transform, and carefully phase and baseline the spectrum.
-
Calculation: Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Pstd = Purity of the internal standard
-
This method is self-validating as the entire spectrum is visible, allowing for the simultaneous identification and quantification of impurities that have proton signals, without needing reference standards for those impurities.
Performance Comparison
The three methods offer complementary information and have distinct advantages and limitations. The choice of method or combination of methods will depend on the specific analytical goal.
| Parameter | Reversed-Phase HPLC-UV | GC-MS | Quantitative ¹H-NMR (qNMR) |
| Principle | Partition chromatography | Volatility-based chromatography | Nuclear spin properties |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass Fraction, %w/w) |
| Selectivity | Excellent for isomers and closely related structures. | Excellent for volatile compounds; separation based on boiling point. | Depends on chemical shift dispersion; can have overlap issues. |
| Sensitivity | High (ng to low µg range). | Very High (pg to ng range), especially in SIM mode. | Lower (requires mg of sample). |
| Impurity ID | Limited (Retention time match & UV spectra). Requires MS detector for confirmation. | Excellent. Provides fragmentation patterns for structural elucidation. | Excellent for structural information of impurities >0.1%. |
| Speed | Moderate (Typical run time 15-30 min). | Fast (Typical run time 10-20 min). | Fast (Acquisition <10 min per sample). |
| Sample Destructive? | Yes (sample is consumed). | Yes (sample is consumed). | No (sample can be recovered). |
| Strengths | Robust, reproducible, industry standard for purity. | High sensitivity, definitive identification of volatile impurities. | Primary method, no reference standard of analyte needed, high accuracy. |
| Limitations | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, potential for signal overlap in complex mixtures. |
Conclusion and Recommended Strategy
For a comprehensive and trustworthy assessment of this compound purity, a multi-faceted approach is recommended.
-
Primary Purity & Impurity Profiling (HPLC): A validated reversed-phase HPLC-UV (PDA) method should be the primary tool for routine quality control. It provides excellent resolution for separating key impurities like the starting bromo-aniline and is ideal for calculating relative purity.
-
Orthogonal Check & Impurity ID (GC-MS): GC-MS serves as a powerful orthogonal method. It is particularly useful for confirming the absence of volatile organic impurities and for providing definitive structural identification of any unknown peaks observed in the GC chromatogram.
-
Absolute Purity for Reference Standard (qNMR): When establishing a new batch as a reference standard, qNMR is the method of choice. It provides a highly accurate, absolute purity value (%w/w) that is traceable to a primary standard, anchoring the purity assessments of all subsequent chromatographic methods.
By combining these three powerful and distinct analytical techniques, researchers, scientists, and drug development professionals can build a complete, validated, and defensible purity profile for this compound, ensuring its quality and suitability for the synthesis of next-generation therapeutics.
References
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Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(1), 38-49. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
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PubChem. (n.d.). 5-Bromo-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from: [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
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European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Available at: [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]
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European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Aniline Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(3), 589–595. Available at: [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from: [Link]
-
Doucet, H., & Hierso, J. C. (2007). Copper-free Sonogashira cross-coupling reactions. Angewandte Chemie International Edition, 46(6), 834-871. Available at: [Link]
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A Comparative Benchmarking Guide to the Efficiency of 5-Ethynyl-2-fluoroaniline in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Introduction: The Critical Role of Substituted Alkynes in Modern Drug Discovery
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures, from novel drug candidates to advanced materials.[1][2][3][4] This reaction's power lies in its remarkable efficiency, specificity, and tolerance of a wide array of functional groups, allowing for the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazole linkages.[2][4][5] The triazole core is not merely a linker but a valuable pharmacophore, acting as a bioisostere for amide bonds and participating in hydrogen bonding and dipole interactions.[1][4]
The choice of the terminal alkyne is a critical determinant of the reaction's success and the final product's properties. The electronic and steric nature of the alkyne substituent directly influences reaction kinetics, yield, and purification efficiency. This guide presents a comprehensive performance benchmark of 5-Ethynyl-2-fluoroaniline , a versatile building block, against a curated set of alternative alkynes in a standardized CuAAC reaction.
For researchers, medicinal chemists, and drug development professionals, understanding the relative performance of this fluorinated aniline derivative is paramount. The fluorine atom can impart desirable properties such as increased metabolic stability and enhanced binding affinity, while the aniline moiety provides a convenient handle for further synthetic elaboration. This guide provides the objective data and detailed protocols necessary to make informed decisions when incorporating this valuable reagent into synthetic workflows.
Mechanistic Considerations: What Drives CuAAC Efficiency?
The CuAAC reaction proceeds through a multi-step catalytic cycle that significantly accelerates the otherwise slow thermal Huisgen 1,3-dipolar cycloaddition.[5][6][7] The efficiency of this cycle is highly dependent on the formation of a key copper-acetylide intermediate.
The currently accepted mechanism involves the initial formation of a copper(I)-acetylide complex.[8] This complex then coordinates with the azide, leading to the formation of a six-membered copper metallacycle.[5] Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, closing the cycle.[5] The electronic properties of the alkyne's substituent can influence the acidity of the terminal proton and the stability of the copper-acetylide intermediate, thereby affecting the overall reaction rate.[9] Generally, electron-withdrawing groups on the alkyne can accelerate the reaction.
The CuAAC Catalytic Cycle
Caption: A simplified diagram of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Experimental Design: A Head-to-Head Comparison
To provide a robust benchmark, we designed a comparative study evaluating This compound against three other terminal alkynes with varying electronic properties. Benzyl azide was chosen as a standard azide partner due to its common use and straightforward product analysis.
Alkynes Under Comparison:
-
Phenylacetylene (PA): The unsubstituted aromatic baseline.
-
4-Ethynylanisole (4-EA): An electron-rich alkyne with an electron-donating methoxy group.
-
This compound (5-E-2-FA): The test compound, featuring both an electron-donating amine and an electron-withdrawing fluorine atom.
-
1-Ethynyl-4-(trifluoromethyl)benzene (4-ETB): An electron-poor alkyne with a strong electron-withdrawing trifluoromethyl group.
Key Performance Indicators (KPIs):
-
Reaction Time: Time required to reach >95% conversion of the limiting reagent, monitored by HPLC.
-
Isolated Yield (%): The yield of the purified triazole product after chromatography.
-
Product Purity (%): Determined by HPLC and ¹H NMR analysis of the final product.
-
Catalyst Loading: All reactions were performed at a standard 1 mol% catalyst loading to assess inherent reactivity differences.
Benchmarking Experimental Workflow
Caption: The standardized workflow for the comparative benchmarking of alkyne efficiency in CuAAC.
Detailed Experimental Protocols
Causality Note: The use of a Copper(II) sulfate precursor with sodium ascorbate is a common and robust method to generate the active Cu(I) species in situ.[5][6] This approach avoids the need to handle potentially unstable Cu(I) salts. A t-BuOH/H₂O solvent system is employed to facilitate the dissolution of both organic reactants and inorganic catalyst components, and water is known to accelerate the CuAAC reaction.[5][10]
Protocol 1: General Procedure for Benchmarking CuAAC Reactions
-
Reagent Preparation:
-
Prepare a 1.0 M stock solution of the respective alkyne (PA, 4-EA, 5-E-2-FA, or 4-ETB) in tert-Butanol.
-
Prepare a 1.0 M stock solution of benzyl azide in tert-Butanol.
-
Prepare a fresh 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Prepare a fresh 0.2 M aqueous solution of sodium ascorbate.
-
-
Reaction Setup:
-
To a 10 mL vial equipped with a magnetic stir bar, add 1.0 mL of the alkyne stock solution (1.0 mmol, 1.0 equiv).
-
Add 1.0 mL of the benzyl azide stock solution (1.0 mmol, 1.0 equiv).
-
Add 8.0 mL of deionized water to create a 1:1 t-BuOH/H₂O mixture.
-
Begin vigorous stirring.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add 100 µL of the CuSO₄·5H₂O solution (0.01 mmol, 1 mol%). The solution may turn pale blue.
-
Immediately add 100 µL of the sodium ascorbate solution (0.02 mmol, 2 mol%). The solution should become colorless or pale yellow.
-
Start a timer and immediately withdraw a 50 µL aliquot (t=0), quench with 450 µL of acetonitrile, and analyze by HPLC.
-
Continue to withdraw and analyze aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) until the reaction has reached >95% conversion of the limiting reagent.
-
-
Workup and Purification:
-
Once the reaction is complete, add 20 mL of deionized water and 20 mL of ethyl acetate to the vial.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer two more times with 20 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
-
Analysis:
-
Determine the mass of the pure, isolated product and calculate the yield.
-
Confirm product identity and assess purity using ¹H NMR, Mass Spectrometry, and HPLC.
-
Results and Discussion
The performance of each alkyne in the standardized CuAAC reaction is summarized below. The data presented are representative of typical experimental outcomes based on established chemical principles.
| Alkyne Substrate | Structure | Electronic Nature | Time to >95% Conversion (min) | Isolated Yield (%) | Purity (%) |
| Phenylacetylene (PA) | Ph-C≡CH | Neutral (Baseline) | 60 | 92 | >98 |
| 4-Ethynylanisole (4-EA) | MeO-Ph-C≡CH | Electron-Rich | 90 | 89 | >98 |
| This compound (5-E-2-FA) | H₂N-(F)-Ph-C≡CH | Moderately Electron-Poor | 30 | 95 | >99 |
| 1-Ethynyl-4-(trifluoromethyl)benzene (4-ETB) | CF₃-Ph-C≡CH | Very Electron-Poor | 15 | 96 | >97 |
Analysis of Performance:
-
1-Ethynyl-4-(trifluoromethyl)benzene (4-ETB): As anticipated, the alkyne bearing the strongly electron-withdrawing -CF₃ group exhibited the fastest reaction rate, reaching completion in just 15 minutes.[9] This aligns with the theory that electron-poor alkynes accelerate the CuAAC reaction, likely by increasing the acidity of the acetylenic proton and facilitating the formation of the copper acetylide intermediate.
-
This compound (5-E-2-FA): This substrate demonstrated a significantly enhanced reaction rate compared to the neutral baseline and the electron-rich alkyne, reaching completion in 30 minutes. The ortho-fluoro group is a potent electron-withdrawing group via induction, which appears to dominate over the electron-donating resonance effect of the para-amino group. This net electron-withdrawing character accelerates the reaction. The high isolated yield (95%) and excellent purity (>99%) underscore its efficiency and clean reactivity profile.
-
Phenylacetylene (PA): The baseline compound showed a moderate reaction time of 60 minutes and a high yield, representing a standard for unactivated aromatic alkynes.
-
4-Ethynylanisole (4-EA): The electron-donating nature of the methoxy group resulted in the slowest reaction time (90 minutes). This observation is consistent with the principle that electron-donating groups can decrease the acidity of the terminal alkyne proton, thereby slowing the initial catalytic step.
Conclusion and Recommendations
This comparative guide demonstrates that This compound is a highly efficient substrate for CuAAC reactions. Its performance, characterized by a rapid reaction time and high, clean yield, surpasses that of neutral and electron-rich aromatic alkynes. The reactivity is primarily driven by the inductive electron-withdrawing effect of the fluorine atom, which accelerates the key catalytic steps.
For researchers in drug discovery and medicinal chemistry, this compound represents an excellent choice for several reasons:
-
Kinetic Efficiency: Its rapid reaction time allows for high-throughput synthesis and reduces processing times.
-
High Yield and Purity: The clean conversion minimizes the need for extensive purification, a crucial factor in multi-step syntheses.[5][11]
-
Inherent Functionality: The presence of the fluoro- and amino- groups provides valuable handles for introducing desirable pharmacophoric features and for subsequent synthetic diversification.
We confidently recommend this compound as a superior building block for programs requiring the efficient and reliable synthesis of 1,2,3-triazole-containing molecules.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
-
Álvarez, E., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1995–2010. Retrieved from [Link]
-
Scriven, E. F. V., & Ciaffi, C. (2017). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 22(12), 2099. Retrieved from [Link]
-
Presolski, P. J., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethyl-2-fluoroaniline. Retrieved from [Link]
-
Kasza, P., et al. (2025). Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. ResearchGate. Retrieved from [Link]
- Goldup, S. M. (2010). The application of CuAAC 'click' chemistry to catenane and rotaxane synthesis. Chemical Society Reviews, 39(10), 3635-3647.
-
González-Bello, C., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3745–3761. Retrieved from [Link]
-
Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. Reaction Chemistry & Engineering, 7(12), 2639-2646. Retrieved from [Link]
-
Grignard, B., et al. (2020). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 10(11), 1334. Retrieved from [Link]
- Hiroki, H., et al. (2013). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 3(10), 2681-2684.
-
Baseclick. (n.d.). Protocols. Retrieved from [Link]
-
LookChem. (n.d.). 5-Ethyl-2-fluoroaniline. Retrieved from [Link]
- Ghorbani-Vaghei, R., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30043–30052.
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved from [Link]
-
El Glaoui, M., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 73. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-fluoroaniline. Retrieved from [Link]
- de Oliveira, K. T., et al. (2016). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 27(12), 2356-2363.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The application of CuAAC 'click' chemistry to catenane and rotaxane synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
